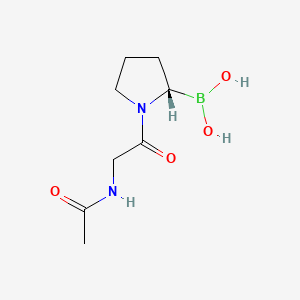

Ac-Gly-BoroPro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ac-Gly-BoroPro, también conocido como acetil-glicina-boroproline, es un inhibidor selectivo de la proteína de activación de fibroblastos (FAP). Este compuesto ha ganado atención debido a sus posibles aplicaciones terapéuticas, particularmente en la investigación del cáncer. FAP es una serina proteasa transmembrana que se sobreexpresa en varios cánceres y desempeña un papel en el crecimiento y progresión del tumor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ac-Gly-BoroPro implica el acoplamiento de acetil-glicina con boroproline. La reacción generalmente requiere el uso de agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) en condiciones controladas de temperatura .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la recristalización o la cromatografía para lograr la calidad deseada para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de reacciones

Ac-Gly-BoroPro principalmente se somete a reacciones de inhibición con varias proteasas. Inhibe selectivamente FAP al formar un complejo estable con la enzima, evitando así su actividad. Esta inhibición se logra a través de la interacción del átomo de boro en this compound con el sitio activo de FAP .

Reactivos y condiciones comunes

Las reacciones de inhibición normalmente implican el uso de concentraciones submicromolares de this compound. El compuesto reacciona fácilmente con FAP, alcanzando niveles de inhibición de estado estacionario rápidamente. En contraste, se requieren concentraciones más altas y tiempos de reacción más largos para inhibir otras proteasas como la dipeptidil peptidasa-4 (DPP-4) .

Principales productos formados

El principal producto formado a partir de la reacción de this compound con FAP es un complejo estable enzima-inhibidor. Este complejo reduce eficazmente la actividad de FAP, inhibiendo así su papel en la progresión del tumor .

Aplicaciones Científicas De Investigación

Ac-Gly-BoroPro tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Investigación del cáncer: this compound se utiliza para estudiar el papel de FAP en el crecimiento y progresión del tumor.

Investigación ósea: Los estudios han demostrado que this compound puede inducir la formación ósea e inhibir la resorción ósea, convirtiéndolo en un candidato potencial para el tratamiento de la osteoporosis.

Desarrollo de fármacos: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a FAP.

Mecanismo De Acción

Ac-Gly-BoroPro ejerce sus efectos inhibiendo selectivamente FAP. El átomo de boro en el compuesto interactúa con el sitio activo de FAP, formando un complejo estable que evita que la enzima escinda sus sustratos peptídicos. Esta inhibición reduce la actividad de FAP, limitando así su papel en la promoción del crecimiento y progresión del tumor .

Comparación Con Compuestos Similares

Ac-Gly-BoroPro es único en su alta selectividad para FAP en comparación con otras proteasas. Compuestos similares incluyen:

Inhibidores de la dipeptidil peptidasa-4 (DPP-4): Estos inhibidores se dirigen a DPP-4 pero carecen de la selectividad para FAP que exhibe this compound.

Inhibidores de la dipeptidil peptidasa-7 (DPP-7): Estos inhibidores también se dirigen a DPP-7 pero son menos selectivos para FAP.

Inhibidores de la prolil oligopeptidasa: Estos inhibidores se dirigen a la prolil oligopeptidasa pero no exhiben el mismo nivel de selectividad para FAP que this compound.

La singularidad de this compound radica en su capacidad para inhibir selectivamente FAP con efectos mínimos fuera del objetivo en otras proteasas, convirtiéndolo en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

Ac-Gly-BoroPro, or acetyl-glycine-boronoproline, is a synthetic compound that has garnered attention for its selective inhibition of fibroblast activation protein (FAP). This protein plays a critical role in various pathological conditions, particularly in cancer progression and fibrosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group, a glycine residue, and a boron-containing proline analog. Its molecular formula is C8H15BN2O4. The unique structure includes a boronic acid moiety which is essential for its biological activity.

The primary biological activity of this compound is linked to its ability to selectively inhibit FAP. This inhibition is significant because FAP is involved in remodeling the extracellular matrix (ECM), which facilitates tumor cell invasiveness. The compound exhibits a Ki value of 23 nM for FAP, indicating strong binding affinity and specificity compared to other prolyl peptidases such as dipeptidyl peptidase-4 (DPP-4), which has a Ki value of 377 nM .

Inhibition Profile

The selectivity of this compound towards FAP can be summarized as follows:

| Protease | Ki Value (nM) | Selectivity |

|---|---|---|

| Fibroblast Activation Protein (FAP) | 23 | High |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 | Moderate |

| Dipeptidyl Peptidase-7 (DPP-7) | 2000 | Low |

| Prolyl Oligopeptidase | 5400 | Very Low |

This table illustrates the high selectivity of this compound for FAP over other related proteases, making it a promising candidate for targeted therapeutic strategies.

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of this compound in inhibiting FAP and its implications in cancer biology:

- In Vitro Studies : Research using enzyme kinetics assays has shown that this compound achieves rapid steady-state inhibition levels with FAP, while requiring higher concentrations and longer times to inhibit DPP-4. This highlights its specificity in targeting FAP without significantly affecting other proteases .

- Structural Biology Insights : Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between this compound and FAP. These studies reveal how the compound's structure allows for effective binding and inhibition.

- Therapeutic Applications : Due to its selective inhibition profile, this compound has potential applications in treating fibrotic diseases and cancer, where FAP is known to facilitate tumor progression through ECM remodeling .

Propiedades

IUPAC Name |

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZISWTWURDGU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.